2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a methyl group at the 2-position, a nitro group at the 5-position, and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine derivative followed by sulfonylation with a phenylsulfonyl chloride. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The sulfonylation step involves the reaction of the nitrated intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-5-amino-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group enhances the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1-(phenylsulfonyl)indole: Similar structure with an indole core instead of pyrrolo[2,3-b]pyridine.
2-Methyl-5-nitro-1-(phenylsulfonyl)pyridine: Lacks the fused pyrrole ring, resulting in different chemical properties.
2-Methyl-5-nitro-1-(phenylsulfonyl)benzene: Simplified structure with a benzene ring instead of the heterocyclic core.
Uniqueness
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities that are not achievable with simpler analogs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-7-11-8-12(17(18)19)9-15-14(11)16(10)22(20,21)13-5-3-2-4-6-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMHZUUMBUMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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